molecular formula C24H25N3O4 B2810579 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide CAS No. 942011-64-5

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2810579
CAS No.: 942011-64-5
M. Wt: 419.481
InChI Key: NHEWYOSGJGIWRI-UHFFFAOYSA-N
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Description

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a nitro group, a morpholino group, and a naphthyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the alkylation of the nitrobenzamide with a naphthyl-ethyl halide under basic conditions to form the intermediate. Finally, the morpholino group is introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups in place of the morpholino group.

Scientific Research Applications

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholino and naphthyl groups can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
  • N,N-dimethyl-4-(2-(((®-1-(naphthalen-1-yl)ethyl)amino)methyl)morpholino)benzamide

Uniqueness

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17-19(9-5-11-22(17)27(29)30)24(28)25-16-23(26-12-14-31-15-13-26)21-10-4-7-18-6-2-3-8-20(18)21/h2-11,23H,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWYOSGJGIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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